The compound can be sourced from various chemical databases, including PubChem, where it is listed under the Chemical Abstracts Service number 4581105. Its molecular formula is with a molecular weight of approximately 160.17 g/mol. The IUPAC name for this compound is 3,6-diamino-6-oxohexanoic acid, reflecting its structural features and functional groups.
The synthesis of (S)-3,6-diamino-6-oxohexanoic acid can be achieved through several methods, with one notable approach involving the following steps:
This method has been shown to yield high purity and efficiency, making it suitable for scale-up production .
The molecular structure of (S)-3,6-diamino-6-oxohexanoic acid can be represented using various chemical notation systems:
C(C(=O)O)C(C(=O)N)C(C(=O)N)C(=O)O
.InChI=1S/C6H12N2O3/c7-4(8)2-1-3(10)5(9)6(11)12/h1-2H2,(H2,7,8)(H2,9,10)(H2,11,12)/t4-/m0/s1
.The structure features two amino groups (-NH₂), one oxo group (=O), and a carboxylic acid group (-COOH), which are critical for its biological activity.
(S)-3,6-diamino-6-oxohexanoic acid participates in various chemical reactions typical of amino acids:
These reactions are vital for its application in synthesizing peptides and other bioactive compounds.
The mechanism of action of (S)-3,6-diamino-6-oxohexanoic acid primarily revolves around its incorporation into peptides:
This compound's ability to mimic natural amino acids allows it to play crucial roles in biological systems .
The physical and chemical properties of (S)-3,6-diamino-6-oxohexanoic acid are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 160.17 g/mol |
Appearance | Solid at room temperature |
Solubility | Soluble in water |
Boiling Point | Not specified |
These properties influence its behavior in biological systems and its suitability for various applications .
(S)-3,6-diamino-6-oxohexanoic acid has several scientific applications:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98914-01-3
CAS No.: 73491-34-6